

# Application Notes and Protocols for NGR Peptide-Targeted Magnetic Resonance Imaging

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## Compound of Interest

Compound Name: NGR peptide

Cat. No.: B15576042

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## Introduction

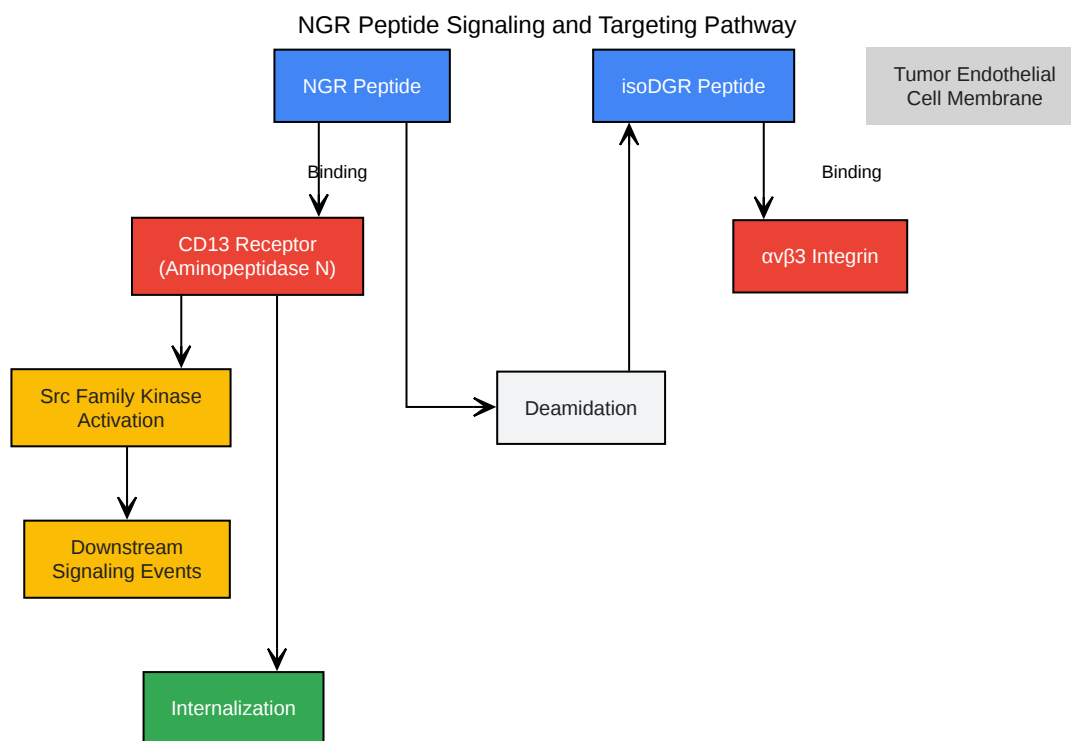
Peptides containing the asparagine-glycine-arginine (NGR) motif are powerful tools for targeted molecular imaging and drug delivery.[1][2][3] These peptides specifically bind to aminopeptidase N (APN/CD13), a cell surface receptor that is highly overexpressed on the endothelial cells of tumor neovasculature and on various cancer cells.[1][2][3] This targeted approach allows for the selective accumulation of imaging probes, such as gadolinium-based magnetic resonance imaging (MRI) contrast agents, at the tumor site, leading to enhanced image contrast and improved diagnostic capabilities.[4] This document provides detailed application notes and protocols for the use of **NGR peptides** in MRI.

## Principle of the Method

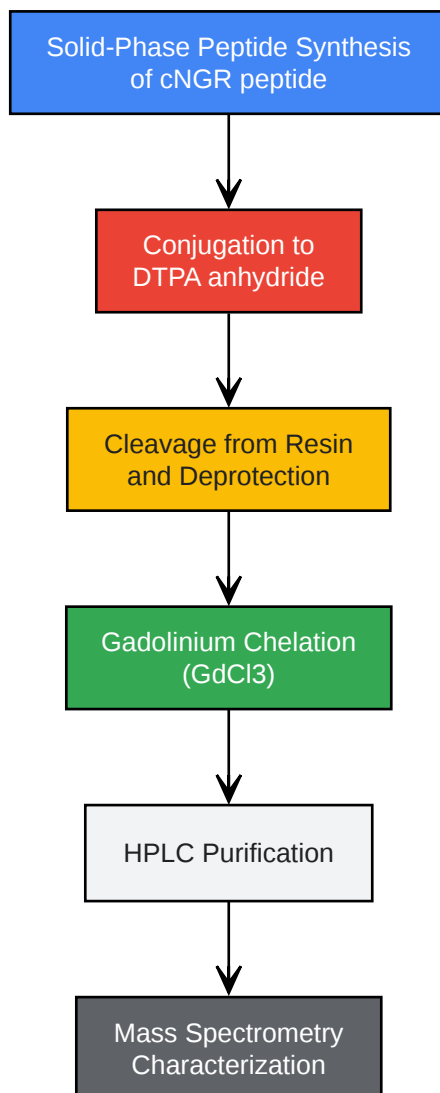
The application of **NGR peptides** in MRI is based on the specific molecular recognition between the NGR motif and the CD13 receptor.[1] When an **NGR peptide** is conjugated to a gadolinium ( $Gd^{3+}$ ) chelate, a potent MRI contrast agent, the resulting complex is systemically administered. This targeted contrast agent circulates through the bloodstream and preferentially binds to CD13-expressing cells in the tumor microenvironment. The accumulation of the gadolinium-containing agent at the tumor site significantly shortens the longitudinal (T1) relaxation time of water protons in the vicinity. On T1-weighted MR images, this results in a brighter signal, thereby enhancing the visibility of the tumor and its associated vasculature.[5][6]

## Signaling Pathway

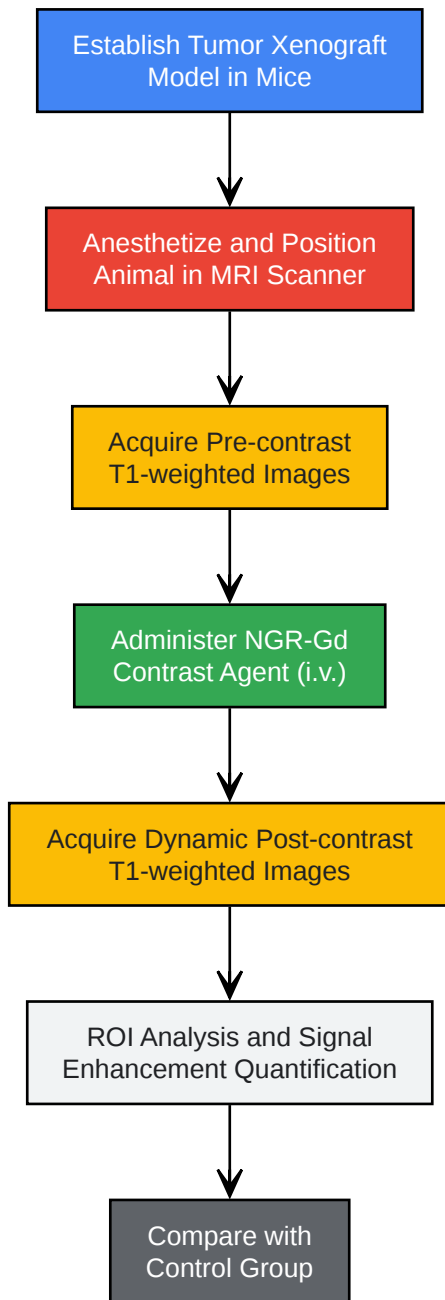
Upon binding to CD13, **NGR peptides** can trigger intracellular signaling cascades. While the complete signaling pathway is still under investigation, evidence suggests the involvement of Src family kinases and the subsequent activation of downstream effectors. This interaction can also lead to the internalization of the NGR-CD13 complex.<sup>[7][8]</sup> A secondary targeting mechanism has also been proposed, where the asparagine residue in the NGR motif can deamidate to form an isoaspartate-glycine-arginine (isoDGR) motif, which in turn targets  $\alpha\text{v}\beta 3$  integrins, another important receptor in angiogenesis.



## Synthesis and Purification Workflow



## In Vivo MRI Experimental Workflow

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